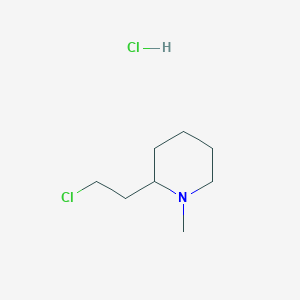

2-(2-Chloroethyl)-1-methylpiperidine hydrochloride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-(2-chloroethyl)-1-methylpiperidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16ClN.ClH/c1-10-7-3-2-4-8(10)5-6-9;/h8H,2-7H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVBKLELBSWJXAT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCCCC1CCCl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17Cl2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00974373 | |

| Record name | 2-(2-Chloroethyl)-1-methylpiperidine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00974373 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58878-37-8 | |

| Record name | Piperidine, 2-(2-chloroethyl)-1-methyl-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=58878-37-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(2-Chloroethyl)-1-methylpiperidinium chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058878378 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(2-Chloroethyl)-1-methylpiperidine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00974373 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(2-chloroethyl)-1-methylpiperidinium chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.055.873 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

What is 2-(2-Chloroethyl)-1-methylpiperidine hydrochloride?

An In-Depth Technical Guide to 2-(2-Chloroethyl)-1-methylpiperidine hydrochloride

Abstract

This technical guide provides a comprehensive overview of this compound (CAS No: 58878-37-8), a pivotal piperidine derivative in medicinal chemistry and organic synthesis. The document delves into its chemical and physical properties, detailed synthesis protocols, mechanisms of action, and diverse applications, particularly its role as a key intermediate in the development of pharmaceutical agents. Furthermore, it outlines robust analytical methodologies for quality control and provides essential safety and handling information. This guide is intended for researchers, chemists, and professionals in the field of drug development seeking a thorough understanding of this versatile chemical compound.

Introduction

This compound is a heterocyclic compound that has garnered significant interest within the scientific community. As a derivative of piperidine, a saturated heterocycle that is a core structure in numerous alkaloids and pharmaceuticals, this compound serves as a valuable and reactive building block. Its structure, featuring a reactive chloroethyl group, makes it a prime intermediate for synthesizing a wide array of more complex molecules.[1]

Historically, its structural similarity to compounds like thioridazine has positioned it as a subject of investigation for potential biological activities, including antipsychotic properties.[1] More recent research has also explored its efficacy against multidrug-resistant strains of Mycobacterium tuberculosis.[1] Its primary utility, however, remains in its role as a precursor in multi-step syntheses for creating novel chemical entities for pharmaceuticals, agrochemicals, and other industrial chemicals.[1][2]

Chemical and Physical Properties

A precise understanding of the physicochemical properties of this compound is fundamental for its application in any research or manufacturing setting.

Structure and Nomenclature

The compound consists of a piperidine ring with a methyl group on the nitrogen atom (position 1) and a 2-chloroethyl substituent at position 2. It is supplied as a hydrochloride salt, which enhances its stability and water solubility.

Detailed Synthesis Protocol

Causality: This protocol is designed for efficiency and yield. Toluene is selected as the solvent for the chlorination step due to its inert nature and appropriate boiling point, which allows the reaction to proceed at an optimal temperature (70–85°C) without unwanted side reactions. [1]Thionyl chloride is a superior chlorinating agent for converting alcohols to alkyl chlorides because its byproducts (SO₂ and HCl) are gases, which are easily removed from the reaction mixture, simplifying purification.

Materials:

-

1-methylpiperidine

-

2-chloroethanol

-

Thionyl chloride (SOCl₂)

-

Toluene

-

Hydrochloric acid (for catalysis, if needed)

-

Reaction vessel with reflux condenser and magnetic stirrer

-

Heating mantle

Procedure:

-

Hydroxyethylation: In a clean, dry reaction vessel, combine 1-methylpiperidine and 2-chloroethanol in a suitable solvent. If required, add a catalytic amount of hydrochloric acid. Stir the mixture at a controlled temperature (e.g., 50-60°C) for several hours until the reaction is complete (monitored by TLC or GC).

-

Solvent Removal: Remove the solvent under reduced pressure to isolate the crude 2-(2-hydroxyethyl)-1-methylpiperidine intermediate.

-

Chlorination: Dissolve the crude intermediate in an inert solvent like toluene. Cool the solution in an ice bath.

-

Reagent Addition: Add thionyl chloride dropwise to the cooled solution. Caution: This reaction is exothermic and releases toxic gases (SO₂ and HCl). It must be performed in a well-ventilated fume hood.

-

Reaction: After the addition is complete, slowly heat the mixture to 70–85°C and maintain this temperature for 2-4 hours, or until the reaction is complete. [1]6. Isolation: Cool the reaction mixture. The product, this compound, will often crystallize out of the solution.

-

Purification: Collect the solid product by filtration, wash with a cold, non-polar solvent (like hexane) to remove impurities, and dry under vacuum. Recrystallization from a suitable solvent system can be performed for higher purity.

Chemical Reactivity and Mechanism of Action

The utility of this compound stems from its inherent chemical reactivity and its ability to interact with biological systems.

Chemical Reactivity

The key to its function as a synthetic intermediate is the chloroethyl group. The carbon atom bonded to the chlorine is electrophilic, making it a target for nucleophiles.

-

Nucleophilic Substitution: This is the most important reaction. The chlorine atom acts as a good leaving group and can be displaced by a variety of nucleophiles, such as amines, thiols, or alkoxides. [1]This reaction forms the basis for its use in building larger, more complex molecules. For instance, reacting it with a primary amine would result in a new secondary amine, extending the carbon chain.

Biological Mechanism of Action

The biological activity of this compound is primarily linked to its function as a dopamine receptor antagonist, specifically targeting D2 and D4 receptors. [1]This antagonism is a key mechanism for many antipsychotic drugs. By blocking these receptors, it can modulate dopaminergic signaling pathways in the brain, which has been shown to reduce hyperactivity and stereotypy behaviors in animal models of psychosis. [1] Additionally, its ability to form covalent bonds with nucleophilic sites (e.g., amino or sulfhydryl groups) in biological molecules like proteins and nucleic acids can lead to the disruption of cellular processes. [1]This alkylating activity is the basis for its potential as an antitubercular agent, where it inhibits type II NADH dehydrogenase (NDH-2), an enzyme critical for the energy metabolism of Mycobacterium tuberculosis. [1]

Applications in Research and Drug Development

This compound is not typically an end-product but rather a crucial starting material.

-

Antipsychotic Agents: As a derivative of thioridazine, it is a key building block for synthesizing new potential antipsychotic drugs that act as dopamine receptor antagonists. [1]* Antitubercular Agents: Research has demonstrated its potential in developing new treatments against multidrug-resistant tuberculosis strains due to its inhibitory effect on NDH-2. [1]* Anticancer and Osteoporosis Treatments: It is widely used as a pharmaceutical intermediate in the synthesis of various therapeutic agents, including those for cancer and osteoporosis. [1]* General Organic Synthesis: Its reactive nature makes it a versatile tool for organic chemists to introduce a methylpiperidine ethyl moiety into a target molecule. [3]

Analytical Methodologies

Ensuring the purity and identity of this compound is critical for its use in pharmaceutical synthesis. High-Performance Liquid Chromatography (HPLC) is a standard method for this purpose.

Protocol: Purity Analysis by HPLC

Causality: This reverse-phase HPLC method is chosen for its ability to separate polar and non-polar compounds effectively. A C18 column provides excellent retention for the piperidine derivative. The mobile phase, a mixture of acetonitrile and a buffered aqueous solution, allows for the elution of the compound with good peak shape. UV detection is suitable as the compound possesses a chromophore.

Equipment and Reagents:

-

HPLC system with UV detector

-

C18 analytical column (e.g., 4.6 mm x 250 mm, 5 µm)

-

Acetonitrile (HPLC grade)

-

Potassium phosphate monobasic

-

Phosphoric acid

-

Water (HPLC grade)

-

Reference standard of this compound

Procedure:

-

Mobile Phase Preparation: Prepare a buffer solution (e.g., 20 mM potassium phosphate) and adjust the pH to 3.0 with phosphoric acid. The mobile phase can be a gradient or isocratic mixture of this buffer and acetonitrile (e.g., 70:30 Buffer:Acetonitrile).

-

Standard Solution Preparation: Accurately weigh and dissolve the reference standard in the mobile phase to create a stock solution of a known concentration (e.g., 1 mg/mL). Prepare working standards by serial dilution.

-

Sample Solution Preparation: Prepare the sample to be tested at a similar concentration to the primary working standard using the mobile phase as the diluent.

-

Chromatographic Conditions:

-

Column: C18, 4.6 mm x 250 mm, 5 µm

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 10 µL

-

Detector Wavelength: 220 nm

-

Column Temperature: 25°C

-

-

Analysis: Equilibrate the column with the mobile phase for at least 30 minutes. Inject the standard solutions to establish a calibration curve, followed by the sample solutions.

-

Data Interpretation: Identify the peak for this compound based on the retention time of the reference standard. Calculate the purity by comparing the area of the main peak to the total area of all peaks in the chromatogram.

Safety, Handling, and Toxicology

Proper handling of this chemical is essential due to its potential hazards.

Hazard Identification

-

Harmful if swallowed, in contact with skin, or if inhaled. [4]* Causes skin irritation and serious eye irritation. [4]* May cause respiratory irritation. [4] GHS Pictograms: GHS07 (Exclamation Mark) [4]

Handling and Storage

-

Handling: Use only in a well-ventilated area, preferably under a chemical fume hood. [5][6]Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. [5][6]Avoid breathing dust. Do not get in eyes, on skin, or on clothing. [5]* Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place. [5][6]Store away from incompatible materials such as strong oxidizing agents and bases. [5]

First Aid Measures

-

If Swallowed: Rinse mouth. Immediately call a POISON CENTER or doctor. Do NOT induce vomiting. [4]* If on Skin: Take off immediately all contaminated clothing. Rinse skin with plenty of water. [4]* If Inhaled: Remove person to fresh air and keep comfortable for breathing. [4]* If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. [4]

Conclusion

This compound is a compound of significant value in the landscape of chemical synthesis and pharmaceutical development. Its well-defined reactivity, centered on the chloroethyl group, provides a reliable pathway for the construction of complex molecular architectures. While its direct biological activities as a dopamine antagonist and potential antitubercular agent are notable, its primary role as a versatile intermediate solidifies its importance. A thorough understanding of its synthesis, reactivity, and handling, as detailed in this guide, is crucial for any scientist aiming to leverage its potential in their research and development endeavors.

References

-

Piperidine, 1-(2-chloroethyl)-, hydrochloride | C7H15Cl2N | CID 74826 - PubChem. (n.d.). PubChem. [Link]

-

N-(2-Chloroethyl) Piperidine Hydrochloride Manufacturers - Shree Ganesh Chemicals. (n.d.). Shree Ganesh Chemicals. [Link]

Sources

2-(2-Chloroethyl)-1-methylpiperidine hydrochloride CAS number 58878-37-8

An In-Depth Technical Guide to 2-(2-Chloroethyl)-1-methylpiperidine hydrochloride (CAS: 58878-37-8)

Introduction: A Versatile Intermediate in Modern Synthesis

This compound is a pivotal heterocyclic building block in the landscape of pharmaceutical and chemical synthesis.[1] Characterized by a piperidine ring substituted with a reactive 2-chloroethyl group at the 2-position and a methyl group on the nitrogen atom, this compound serves as a crucial intermediate in the development of a range of bioactive molecules.[1][2] Its significance stems from the chloroethyl moiety, which acts as a potent alkylating agent, enabling the covalent modification of various nucleophilic substrates.[1][3] This reactivity is harnessed by medicinal chemists and process development scientists to construct complex molecular architectures for drug discovery and agrochemical applications.[1][2][4]

This guide provides an in-depth exploration of this compound, tailored for researchers, scientists, and drug development professionals. We will delve into its chemical properties, synthesis methodologies from laboratory to industrial scale, mechanisms of action, and key applications, with a focus on the practical insights and causal relationships that govern its use. Furthermore, this document provides validated analytical protocols for quality control and detailed safety and handling procedures to ensure its responsible use in a research and development setting.

Physicochemical and Structural Properties

A comprehensive understanding of a compound's physical and chemical properties is foundational to its application in synthesis and analysis. The key identifiers and properties of this compound are summarized below.

| Property | Value | Reference(s) |

| CAS Number | 58878-37-8 | [1] |

| Molecular Formula | C₈H₁₇Cl₂N | [1] |

| Molecular Weight | 198.13 g/mol (hydrochloride salt) | [1][2] |

| IUPAC Name | 2-(2-chloroethyl)-1-methylpiperidine;hydrochloride | [5] |

| Synonym(s) | 2-(2-Chloroethyl)-1-methylpiperidinium chloride | [2] |

| Appearance | Solid, powder, or crystals | [6] |

| Melting Point | 133 - 137 °C | |

| pH | 5.9 (in H₂O at 20 °C) | |

| Solubility | Water soluble | [7] |

| InChI Key | WVBKLELBSWJXAT-UHFFFAOYSA-N |

Synthesis and Manufacturing: From Precursor to Final Product

The synthesis of this compound is a well-established process, typically achieved via the chlorination of its alcohol precursor, N-methyl-2-piperidineethanol. This transformation is a cornerstone of its production, converting a relatively inert hydroxyl group into a reactive alkyl chloride, primed for nucleophilic substitution.

Precursor Synthesis: N-Methyl-2-piperidineethanol

The immediate precursor, N-methyl-2-piperidineethanol (CAS 533-15-3), is a commercially available compound.[8][9][10] For researchers requiring its synthesis, a common route is the catalytic hydrogenation of 2-pyridineethanol. This reaction reduces the aromatic pyridine ring to a piperidine ring. To minimize the formation of N-methylated byproducts during this process, the reaction can be conducted in the presence of another amine, which suppresses unwanted side reactions.[11][12]

Laboratory-Scale Chlorination Protocol

The foundational laboratory method involves a nucleophilic substitution reaction where the hydroxyl group of N-methyl-2-piperidineethanol is replaced by a chlorine atom using thionyl chloride (SOCl₂).[1]

Reaction: N-methyl-2-piperidineethanol + SOCl₂ → this compound + SO₂ + HCl

Causality of Reagent and Condition Selection:

-

Thionyl Chloride (SOCl₂): SOCl₂ is the reagent of choice for this conversion due to its high efficiency and the nature of its byproducts. The reaction produces sulfur dioxide (SO₂) and hydrogen chloride (HCl) as gases, which can be easily removed from the reaction mixture, driving the equilibrium towards the product.[13]

-

Inert Solvent (Toluene): An inert aromatic hydrocarbon like toluene is typically used as the solvent. It provides a suitable medium for the reaction temperature and does not react with the highly reactive thionyl chloride.[1]

-

Temperature (70–85°C): Heating the reaction provides the necessary activation energy for the substitution to occur at a practical rate.[1] The temperature is controlled to prevent degradation and unwanted side reactions.

The overall synthesis workflow can be visualized as a two-stage process, starting from the commercially available precursor.

Industrial-Scale Manufacturing

For large-scale production, efficiency and safety are paramount. Patented industrial methods often employ continuous-flow reactor systems.[1] In this setup, reactants are continuously fed into a reactor where precise temperature control and rapid mixing are achieved. The chlorination step can be integrated with in-line addition of thionyl chloride, followed by automated removal of the gaseous byproducts (SO₂ and HCl), significantly improving throughput and safety while minimizing side reactions.[1]

Mechanism of Reactivity and Biological Action

The utility of this compound as a synthetic intermediate is entirely dependent on the reactivity of its chloroethyl group.

Chemical Reactivity: An Alkylating Agent

The compound functions as an alkylating agent through nucleophilic substitution. The chlorine atom is a good leaving group, and the adjacent carbon atom is electrophilic. It readily reacts with nucleophiles such as amines, thiols, or phenoxides.[1][3] This reaction forms a new covalent bond between the piperidine moiety and the nucleophilic molecule, making it an invaluable tool for "stitching" molecular fragments together.[2]

Biological Mechanism of Action

When incorporated into a larger molecule, the core structure of 2-(2-Chloroethyl)-1-methylpiperidine can confer specific biological activities.

-

Antipsychotic Properties: As a key fragment in molecules like thioridazine, it contributes to the compound's ability to act as a dopamine receptor antagonist, primarily targeting D2 and D4 receptors. This antagonism is effective in reducing symptoms in animal models of psychosis.[1]

-

Antitubercular Activity: Research has highlighted its potential against multidrug-resistant strains of Mycobacterium tuberculosis (Mtb). It is a component of compounds that inhibit type II NADH dehydrogenase (NDH-2), an enzyme critical for the bacterium's energy metabolism.[1]

Applications in Drug Development and Research

The primary application of this compound is as a pharmaceutical intermediate.[1][4] Its structural features, including the piperidine ring and the reactive chloroethyl "handle," make it a versatile starting material.

-

Synthesis of Antipsychotics: It is a well-documented precursor in the synthesis of phenothiazine antipsychotics, such as thioridazine and its derivatives.[1][14]

-

Development of Novel Therapeutics: Its alkylating capability is exploited to link the piperidine scaffold to other pharmacophores, streamlining the discovery of new chemical entities.[2] This modular approach is valuable in medicinal chemistry for creating libraries of compounds for screening.

-

Agrochemicals: The compound is also utilized in the production of specialized agrochemicals, including herbicides and pesticides, where molecular modification is key to enhancing efficacy.[1][2]

Analytical and Quality Control Protocols

Ensuring the purity and identity of starting materials is a critical aspect of drug development and chemical synthesis. High-Performance Liquid Chromatography (HPLC) is a standard method for assessing purity, while Gas Chromatography-Mass Spectrometry (GC-MS) is ideal for identity confirmation and detecting volatile impurities.[15]

Protocol 1: Purity Determination by HPLC

This protocol provides a general framework for assessing the purity of this compound.

-

Instrumentation and Columns:

-

HPLC system with a UV detector.

-

C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

-

-

Mobile Phase Preparation:

-

Mobile Phase A: Water with 0.1% trifluoroacetic acid (TFA).

-

Mobile Phase B: Acetonitrile with 0.1% TFA.

-

-

Chromatographic Conditions:

-

Gradient: 5% B to 95% B over 20 minutes.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30°C.

-

Detector Wavelength: 210 nm.

-

Injection Volume: 10 µL.

-

-

Sample Preparation:

-

Accurately weigh and dissolve the sample in a 50:50 mixture of water and acetonitrile to a final concentration of approximately 0.5 mg/mL.

-

-

Procedure:

-

Equilibrate the column with the initial mobile phase for at least 20 minutes.

-

Inject the prepared sample solution.

-

Record the chromatogram and integrate all peaks.

-

Calculate the purity by determining the area percentage of the main peak relative to the total area of all peaks.

-

Protocol 2: Identity Confirmation by GC-MS

This method confirms the compound's identity and detects volatile impurities.

-

Instrumentation:

-

Gas chromatograph coupled to a mass spectrometer (MS).

-

Capillary column suitable for amine analysis (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

-

-

GC Conditions:

-

Injector Temperature: 250°C.

-

Oven Program: Initial temperature of 80°C, hold for 2 minutes, then ramp to 280°C at 15°C/min.

-

Carrier Gas: Helium at a constant flow of 1.2 mL/min.

-

Injection Volume: 1.0 µL (split mode, e.g., 20:1).

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: 40-450 amu.

-

-

Sample Preparation:

-

Dissolve approximately 5 mg of the sample in 1 mL of methanol.

-

-

Procedure:

-

Inject the prepared sample into the GC-MS system.

-

Acquire the total ion chromatogram (TIC) and the mass spectrum of the main peak.

-

Compare the resulting mass spectrum with a reference library or a standard to confirm the molecular identity.

-

Safety, Handling, and Storage

This compound is a hazardous chemical and must be handled with appropriate precautions.

-

Hazard Identification: The compound is harmful if swallowed, inhaled, or in contact with skin. It is classified as corrosive and can cause severe skin burns and eye damage.[16][17] It may also cause respiratory irritation.

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles with side shields or a face shield, and a lab coat.[7][16]

-

Handling: All handling must be performed inside a certified chemical fume hood to avoid inhalation of dust or vapors.[7][16] Ensure that eyewash stations and safety showers are readily accessible.[16] Avoid creating dust. Do not eat, drink, or smoke in the work area.[16]

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[7][16] Keep away from incompatible materials such as strong oxidizing agents and bases.[16] The compound is hygroscopic and should be protected from moisture.[7]

-

First Aid:

-

Eyes: Immediately flush with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[7][16]

-

Skin: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[7][16]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[7]

-

Inhalation: Remove the victim to fresh air and keep at rest in a position comfortable for breathing. Seek immediate medical attention.[7][16]

-

Conclusion

This compound is more than a simple chemical; it is an enabling tool for innovation in drug discovery and development. Its well-defined synthesis, predictable reactivity as an alkylating agent, and established role in the creation of potent pharmaceuticals underscore its importance. For the researcher and development scientist, a thorough understanding of its properties, handling requirements, and analytical methods is essential for leveraging its full potential safely and effectively. By applying the principles and protocols outlined in this guide, professionals can confidently integrate this versatile intermediate into their synthetic programs to advance the frontiers of science and medicine.

References

- Google Patents. (n.d.). US6258955B1 - Process for preparing 2-piperidineethanol compounds.

- Google Patents. (n.d.). DE69929808T2 - PROCESS FOR PREPARING 2-PIPERIDINETHANOL DERIVATIVES.

-

PubChem. (n.d.). Piperidine, 1-(2-chloroethyl)-, hydrochloride. Retrieved from [Link]

-

Shree Ganesh Chemicals. (n.d.). N-(2-Chloroethyl) Piperidine Hydrochloride Manufacturers. Retrieved from [Link]

-

Pharmaffiliates. (n.d.). N-Methylpiperidine-2-ethanol | CAS No : 533-15-3. Retrieved from [Link]

-

Chemdad Co., Ltd. (n.d.). N-METHYLPIPERIDINE-2-ETHANOL. Retrieved from [Link]

-

Chemistry LibreTexts. (2019). 10.9 Reactions of Alcohols with Thionyl Chloride. Retrieved from [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. Buy 1-(2-Chloroethyl)-2-methylpiperidine (EVT-3489638) | 53324-72-4 [evitachem.com]

- 3. Buy 1-(2-Chloroethyl)piperidine hydrochloride (EVT-311017) | 2008-75-5 [evitachem.com]

- 4. N-(2-Chloroethyl) Piperidine Hydrochloride Manufacturers [shreeganeshchemical.com]

- 5. fluorochem.co.uk [fluorochem.co.uk]

- 6. 1-(2-Chlorethyl)piperidin -hydrochlorid 98% | Sigma-Aldrich [sigmaaldrich.com]

- 7. assets.thermofisher.com [assets.thermofisher.com]

- 8. pharmaffiliates.com [pharmaffiliates.com]

- 9. N-Methyl-2-piperidineethanol - (Amines|Piperidine derivatives):Koei Chemical Co., Ltd [koeichem.com]

- 10. N-METHYLPIPERIDINE-2-ETHANOL Four Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 11. US6258955B1 - Process for preparing 2-piperidineethanol compounds - Google Patents [patents.google.com]

- 12. DE69929808T2 - PROCESS FOR PREPARING 2-PIPERIDINETHANOL DERIVATIVES - Google Patents [patents.google.com]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. This compound | 58878-37-8 [chemicalbook.com]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. fishersci.com [fishersci.com]

- 17. Piperidine, 1-(2-chloroethyl)-, hydrochloride | C7H15Cl2N | CID 74826 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Physical Properties of 2-(2-Chloroethyl)-1-methylpiperidine hydrochloride

Abstract: This technical guide provides an in-depth analysis of the physical and chemical properties of 2-(2-Chloroethyl)-1-methylpiperidine hydrochloride (CAS No. 58878-37-8). As a crucial intermediate in pharmaceutical synthesis, a thorough understanding of its characteristics is paramount for researchers, chemists, and drug development professionals. This document moves beyond a simple data sheet, offering insights into the causality behind analytical methodologies, providing detailed experimental workflows, and emphasizing the critical distinction between this compound and its structural isomers. All data and protocols are substantiated with authoritative references to ensure scientific integrity and trustworthiness.

Chemical Identity and Structural Elucidation

A precise understanding of a molecule's identity is the foundation of all subsequent research and development. This section delineates the fundamental identifiers and structural features of this compound.

Nomenclature and Key Identifiers

The systematic identification of this compound is crucial for accurate literature searches and regulatory compliance. The primary identifiers are summarized below.

| Identifier | Value | Source(s) |

| Chemical Name | This compound | [1][2] |

| CAS Number | 58878-37-8 | [1][2] |

| Molecular Formula | C₈H₁₇Cl₂N | [2][3][4] |

| Molecular Weight | 198.13 g/mol | [2][3] |

| InChI | 1S/C8H16ClN.ClH/c1-10-7-3-2-4-8(10)5-6-9;/h8H,2-7H2,1H3;1H | [1] |

| InChI Key | WVBKLELBSWJXAT-UHFFFAOYSA-N | [1] |

| Synonyms | Thioridazine Impurity 8 | [5] |

Structural Framework

This compound is a heterocyclic compound featuring a saturated six-membered piperidine ring. Its key structural characteristics are:

-

A methyl group attached to the nitrogen atom (N-1), classifying it as a tertiary amine salt.

-

A 2-chloroethyl side chain substituted at the second carbon (C-2) of the piperidine ring.

-

The molecule exists as a hydrochloride salt , where the nitrogen atom is protonated, enhancing its polarity and water solubility.

This structure makes the compound a valuable bifunctional building block; the tertiary amine provides a basic center, while the terminal chlorine on the ethyl chain is a reactive site for nucleophilic substitution, a key reaction in the synthesis of more complex pharmaceutical agents.[3]

Critical Distinction from Isomers

It is imperative to distinguish the title compound (CAS 58878-37-8) from its positional isomer, 1-(2-Chloroethyl)piperidine hydrochloride (CAS 2008-75-5). In the latter, the chloroethyl group is attached to the nitrogen atom, not a carbon atom of the ring. This seemingly minor structural difference leads to significant variations in physical properties, most notably the melting point.

-

2-(2-Chloroethyl)-1-methylpiperidine HCl: Melting Point ~133-137 °C[1]

-

1-(2-Chloroethyl)piperidine HCl: Melting Point ~230-232 °C[6][7]

Core Physical Properties

The macroscopic physical properties of a compound dictate its handling, storage, and application in chemical processes.

Summary of Physical Characteristics

| Property | Value / Description | Source(s) |

| Appearance | White to off-white powder | [1] |

| Melting Point | 133 - 137 °C | [1] |

| pH | 5.9 (in aqueous solution at 20 °C) | [1] |

| Solubility | Expected to be soluble in water due to its hydrochloride salt form. | |

| Storage Temperature | 2 - 30°C | [1] |

Melting Point Analysis: A Primary Indicator of Purity

The melting point is one of the most fundamental and informative physical properties. The relatively sharp range of 133-137 °C suggests a crystalline solid with a consistent purity level.[1] A depressed or broadened melting range would indicate the presence of impurities, which disrupt the crystal lattice structure and lower the energy required to transition to the liquid phase. For this compound, potential impurities could include residual solvents from synthesis or unreacted starting materials. Differential Scanning Calorimetry (DSC) can be employed for a more quantitative analysis of thermal transitions and impurity detection.[3]

Solubility Profile and pH

As a hydrochloride salt, the molecule is ionic and thus expected to exhibit good solubility in polar protic solvents like water and alcohols. This is a critical property for its use in many synthetic reactions, which are often carried out in aqueous or alcoholic media. The pH of an aqueous solution is slightly acidic at 5.9, a result of the equilibrium established by the protonated piperidinium ion.[1] This pH can influence reaction kinetics and the stability of other reagents in a mixture.

Spectroscopic and Analytical Characterization

A multi-faceted analytical approach is essential for the unambiguous confirmation of structure and the quantification of purity. While specific spectral data for this compound is not widely published, its expected characteristics can be expertly inferred from its structure.

Analytical Strategy Workflow

A robust analytical workflow ensures that the identity, purity, and quality of the compound are confirmed before its use in further applications.

Sources

- 1. This compound for synthesis 58878-37-8 [sigmaaldrich.com]

- 2. This compound | 58878-37-8 [chemicalbook.com]

- 3. benchchem.com [benchchem.com]

- 4. fluorochem.co.uk [fluorochem.co.uk]

- 5. This compound | 58878-37-8 [amp.chemicalbook.com]

- 6. 1-(2-Chloroethyl)piperidine hydrochloride CAS#: 2008-75-5 [m.chemicalbook.com]

- 7. 1-(2-Chloroethyl)piperidine hydrochloride | 2008-75-5 [chemicalbook.com]

An In-depth Technical Guide to 2-(2-Chloroethyl)-1-methylpiperidine Hydrochloride

A Core Intermediate for Pharmaceutical Synthesis and Development

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of 2-(2-Chloroethyl)-1-methylpiperidine hydrochloride (CAS No. 58878-37-8), a pivotal heterocyclic intermediate in the synthesis of a range of pharmaceutical agents. This document delves into the fundamental chemical and physical properties of the compound, offering a detailed exposition of its molecular structure and weight. A significant focus is placed on validated synthetic protocols, elucidating the chemical logic behind the procedural steps. Furthermore, this guide explores the compound's critical role in drug discovery and development, with a particular emphasis on its application in the synthesis of antipsychotic and anti-tuberculosis agents. Detailed analytical methodologies for quality control and characterization, including spectroscopic and chromatographic techniques, are presented. Finally, comprehensive safety and handling protocols are outlined to ensure its responsible use in a research and development setting. This guide is intended to be an essential resource for researchers, scientists, and drug development professionals engaged in the field of medicinal chemistry and pharmaceutical sciences.

Introduction: Unveiling a Key Pharmaceutical Building Block

This compound is a substituted piperidine derivative that has garnered significant interest within the pharmaceutical industry. Its unique structural features, comprising a reactive chloroethyl group appended to a methylated piperidine scaffold, render it a versatile precursor for the construction of more complex molecular architectures. The hydrochloride salt form enhances its stability and handling characteristics, making it amenable to a variety of synthetic transformations.

The strategic importance of this intermediate lies in its ability to introduce the N-methylpiperidinoethyl moiety into a target molecule. This structural motif is present in a number of biologically active compounds, contributing to their pharmacological profiles. A thorough understanding of the properties, synthesis, and applications of this compound is therefore crucial for the efficient design and development of novel therapeutics.

Physicochemical Properties and Molecular Identification

A precise understanding of the physicochemical properties of this compound is fundamental for its effective utilization in synthesis and analysis.

| Property | Value | Source(s) |

| Chemical Name | This compound | [1] |

| CAS Number | 58878-37-8 | [1] |

| Molecular Formula | C₈H₁₇Cl₂N | [1] |

| Molecular Weight | 198.13 g/mol | [1] |

| Appearance | Pale yellow solid | [2] |

| Melting Point | 133-137 °C | |

| pH | 5.9 (20 °C in H₂O) | |

| InChI Key | WVBKLELBSWJXAT-UHFFFAOYSA-N |

It is critical to distinguish the hydrochloride salt from its free base. The free base, 2-(2-Chloroethyl)-1-methylpiperidine, has a molecular formula of C₈H₁₆ClN and a molecular weight of 161.67 g/mol . The majority of commercial and laboratory applications utilize the hydrochloride salt due to its enhanced stability.

Synthesis of this compound: A Step-by-Step Protocol

The most prevalent and well-established synthetic route to this compound involves a two-step process commencing from 1-methyl-2-piperidineethanol. This method is favored for its reliability and scalability.

Synthetic Pathway Overview

The synthesis can be logically divided into two primary stages:

-

Formation of the Precursor Alcohol: This involves the synthesis of 1-methyl-2-piperidineethanol.

-

Chlorination: The hydroxyl group of the precursor alcohol is substituted with a chlorine atom using a suitable chlorinating agent, typically thionyl chloride (SOCl₂), followed by isolation as the hydrochloride salt.

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol

This protocol is a self-validating system, where the successful isolation of the intermediate and final product with the expected analytical characteristics confirms the efficacy of the procedure.

Step 1: Synthesis of 1-Methyl-2-piperidineethanol

-

Rationale: This step introduces the hydroxyethyl side chain at the 2-position of the N-methylated piperidine ring. The reaction of 1-methylpiperidine with an appropriate two-carbon electrophile, such as ethylene chlorohydrin, is a common strategy.

-

Procedure:

-

In a well-ventilated fume hood, equip a round-bottom flask with a magnetic stirrer and a reflux condenser.

-

Charge the flask with 1-methylpiperidine and a suitable solvent, such as ethanol or methanol.

-

Slowly add ethylene chlorohydrin to the stirred solution. An acid catalyst, like a catalytic amount of hydrochloric acid, can facilitate the reaction.

-

Heat the reaction mixture to a temperature of 50-60°C and maintain for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Upon completion, cool the reaction mixture and remove the solvent under reduced pressure. The crude 1-methyl-2-piperidineethanol can be purified by vacuum distillation.

-

Step 2: Chlorination of 1-Methyl-2-piperidineethanol to this compound

-

Rationale: Thionyl chloride is an effective reagent for converting primary alcohols to alkyl chlorides. The reaction proceeds via a nucleophilic substitution mechanism, with the liberation of sulfur dioxide and hydrogen chloride as gaseous byproducts. The in-situ generated HCl protonates the basic nitrogen of the piperidine ring, facilitating the formation of the hydrochloride salt.

-

Procedure:

-

In a clean, dry, round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to neutralize HCl and SO₂), dissolve the purified 1-methyl-2-piperidineethanol in an inert solvent such as toluene.

-

Cool the solution in an ice bath.

-

Slowly add thionyl chloride (SOCl₂) dropwise from the dropping funnel, maintaining the internal temperature below 10°C. This addition is exothermic.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 70-85°C for 2-3 hours. Monitor the reaction for completion using TLC or GC.

-

Upon completion, cool the reaction mixture to room temperature. The product, this compound, will often precipitate from the solution.

-

Collect the solid product by filtration and wash with a small amount of cold, dry solvent (e.g., toluene or diethyl ether).

-

Recrystallize the crude product from a suitable solvent system, such as ethanol-ether, to obtain the purified this compound as a pale yellow solid[2].

-

Applications in Pharmaceutical Synthesis

The primary utility of this compound is as a key intermediate in the synthesis of Active Pharmaceutical Ingredients (APIs). Its bifunctional nature allows for the introduction of the 1-methylpiperidino-2-ethyl moiety through nucleophilic substitution at the chloro-substituted carbon.

Role in the Development of Antipsychotic Agents

Derivatives of piperidine are prevalent in a number of centrally acting agents, including antipsychotics. The 1-methylpiperidinoethyl side chain can be a key pharmacophoric element that influences receptor binding affinity and pharmacokinetic properties. This compound serves as a precursor for the synthesis of certain phenothiazine antipsychotics and their analogues. The mechanism of action of the final API often involves antagonism of dopamine receptors in the central nervous system[2].

Application in the Synthesis of Anti-Tuberculosis (Anti-TB) Agents

Recent research has highlighted the potential of piperidine-containing compounds as novel anti-tubercular agents. The piperidine moiety can be incorporated into various scaffolds to enhance their antimycobacterial activity. Studies have shown that benzothiazinones containing a piperidine moiety exhibit potent in vitro activity against Mycobacterium tuberculosis[3]. While not a direct precursor in all published examples, this compound represents a valuable building block for the synthesis of novel piperidine-functionalized compounds for anti-TB drug discovery programs. The lipophilicity and basicity of the piperidine ring can be modulated by substitution, which in turn can affect the compound's ability to penetrate the mycobacterial cell wall and interact with its target.

Analytical Characterization

Robust analytical methods are essential for confirming the identity, purity, and stability of this compound.

Spectroscopic Analysis

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for structural elucidation. The ¹H NMR spectrum is expected to show characteristic signals for the N-methyl group, the piperidine ring protons, and the protons of the chloroethyl side chain. The ¹³C NMR spectrum will provide information on the number and chemical environment of the carbon atoms in the molecule.

-

Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for C-H stretching and bending vibrations of the alkyl groups and the piperidine ring. The presence of the C-Cl bond will also give rise to a characteristic absorption in the fingerprint region.

Chromatographic Methods

-

High-Performance Liquid Chromatography (HPLC): A reversed-phase HPLC method with UV detection is suitable for assessing the purity of this compound. A typical method would employ a C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier like acetonitrile or methanol.

Caption: A typical workflow for HPLC analysis.

-

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique for the identification and quantification of volatile impurities, such as residual solvents from the synthesis. The mass spectrum of the free base (formed in the hot injector) will show a characteristic fragmentation pattern, often involving alpha-cleavage adjacent to the nitrogen atom, leading to the formation of a stable iminium ion[4].

Safety, Handling, and Storage

As a reactive chemical intermediate, proper safety precautions are imperative when handling this compound.

| Hazard Statement | Description |

| H302 | Harmful if swallowed |

| H315 | Causes skin irritation |

| H317 | May cause an allergic skin reaction |

| H319 | Causes serious eye irritation |

| H335 | May cause respiratory irritation |

Source:

Precautionary Measures:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.

-

Ventilation: Handle in a well-ventilated fume hood to avoid inhalation of dust or vapors.

-

Handling: Avoid contact with skin, eyes, and clothing. Do not breathe dust. Wash thoroughly after handling.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents.

Conclusion

This compound is a fundamentally important and versatile intermediate in pharmaceutical synthesis. Its well-defined chemical properties, coupled with established synthetic and analytical protocols, make it a valuable tool for medicinal chemists and drug development professionals. A comprehensive understanding of its synthesis, reactivity, and handling, as outlined in this guide, is essential for its effective and safe utilization in the creation of novel and improved therapeutic agents. The continued exploration of its applications in diverse therapeutic areas is likely to further solidify its role in the advancement of pharmaceutical sciences.

References

-

PrepChem. (n.d.). Synthesis of 2-(2-Chloroethyl)piperidine Hydrochloride. Retrieved from [Link]

- Thermo Fisher Scientific. (2025). Safety Data Sheet: 1-(2-Chloroethyl)piperidine hydrochloride.

-

PubChem. (n.d.). Piperidine, 1-(2-chloroethyl)-, hydrochloride. Retrieved from [Link]

- Sdfine. (n.d.). 1-(2-chloroethyl)piperidine hydrochloride.

- Google Patents. (n.d.). CS248547B1 - Process for preparing 2-piperidinoethyl chloride hydrochloride.

- BenchChem. (n.d.). A Comparative Guide to Analytical Standards for 1-(2-chloroethyl)piperazine Hydrochloride and Its Derivatives.

-

IU Indianapolis ScholarWorks. (n.d.). Design, synthesis and antitubercular evaluation of benzothiazinones containing a piperidine moiety. Retrieved from [Link]

- BenchChem. (n.d.). Application Notes: Mass Spectrometry Fragmentation of Novel Piperidine Derivatives.

Sources

An In-depth Technical Guide to the Solubility of 2-(2-Chloroethyl)-1-methylpiperidine hydrochloride in Methanol

This guide provides a comprehensive technical overview of the solubility of 2-(2-chloroethyl)-1-methylpiperidine hydrochloride in methanol, designed for researchers, scientists, and professionals in drug development. We will delve into the theoretical underpinnings of its solubility, present a detailed protocol for its empirical determination, and discuss the critical factors influencing this important physicochemical property.

Introduction: The Significance of this compound

This compound is a key intermediate in the synthesis of various pharmaceutical compounds. Its chemical structure, featuring a piperidine ring, a methyl group on the nitrogen, and a reactive chloroethyl side chain, makes it a versatile building block. The hydrochloride salt form enhances its stability and handling properties as a solid.[1][2][3] Understanding its solubility in common organic solvents like methanol is paramount for optimizing reaction conditions, purification processes, and formulation development.

Physicochemical Properties at a Glance

A thorough understanding of the individual properties of the solute and solvent is fundamental to predicting their interaction.

| Property | This compound | Methanol |

| Molecular Formula | C₈H₁₇Cl₂N | CH₄O |

| Molecular Weight | 198.14 g/mol [2] | 32.04 g/mol [4] |

| Form | Crystalline powder/solid[1][5] | Colorless liquid[6][7][8] |

| Melting Point | 133-137 °C[1][2][5] | -97.7 °C[6] |

| Boiling Point | Not applicable | 64.7 °C[4] |

| Polarity | Polar ionic compound | Polar protic solvent[6] |

| pH (in water) | 5.9 (20 °C)[1][5] | Not applicable |

Theoretical Framework for Solubility

The solubility of this compound in methanol is governed by the principle of "like dissolves like." As a hydrochloride salt, the compound exists in an ionized state in solution, comprising the protonated piperidinium cation and the chloride anion.

Methanol, a polar protic solvent, possesses a hydroxyl (-OH) group capable of hydrogen bonding and a significant dipole moment. The solubility of the salt in methanol can be attributed to the following intermolecular interactions:

-

Ion-Dipole Interactions: The positive charge on the piperidinium nitrogen and the negative charge on the chloride ion are effectively solvated by the partial negative and positive charges of the methanol dipole, respectively.

-

Hydrogen Bonding: The hydrogen atom of methanol's hydroxyl group can act as a hydrogen bond donor to the chloride anion, while the oxygen atom can act as a hydrogen bond acceptor for the N-H proton of the piperidinium cation.

These favorable interactions must overcome the crystal lattice energy of the solid salt for dissolution to occur.[9] Given the polar nature of both the solute and the solvent, a high degree of solubility is anticipated.

Quantitative Solubility Data

| Temperature (°C) | Solubility (mg/mL) | Molar Solubility (mol/L) | Method of Determination |

| e.g., 25 | To be determined | To be determined | Isothermal Equilibrium |

| e.g., 40 | To be determined | To be determined | Isothermal Equilibrium |

Experimental Protocol for Solubility Determination

To address the absence of quantitative data, a robust and self-validating protocol based on the isothermal equilibrium method is presented below. This method is a gold standard for determining the solubility of a solid in a liquid.

Principle

An excess of the solid solute is equilibrated with the solvent at a constant temperature for a sufficient duration to achieve a saturated solution. The concentration of the solute in the supernatant is then determined analytically, typically by High-Performance Liquid Chromatography (HPLC).

Materials and Equipment

-

This compound (purity ≥98%)

-

Methanol (HPLC grade)

-

Analytical balance (± 0.1 mg)

-

Thermostatic shaker bath or incubator

-

Calibrated thermometer

-

Centrifuge

-

HPLC system with a UV detector

-

C18 reversed-phase HPLC column

-

Volumetric flasks and pipettes

-

Syringe filters (e.g., 0.22 µm PVDF)

Experimental Workflow

Caption: Isothermal equilibrium solubility workflow.

Step-by-Step Methodology

-

Preparation of Saturated Solutions:

-

To a series of glass vials, add a pre-weighed excess amount of this compound (e.g., 500 mg).

-

Accurately dispense a known volume of methanol (e.g., 5.0 mL) into each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatic shaker bath set to the desired temperature (e.g., 25 °C).

-

Agitate the vials for a predetermined period (e.g., 24 to 48 hours) to ensure equilibrium is reached. A preliminary kinetic study can determine the minimum time to reach equilibrium.

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed at the same temperature for at least 2 hours to permit the settling of undissolved solid.

-

For complete separation, centrifuge the vials at a moderate speed (e.g., 5000 rpm for 15 minutes).

-

-

Sample Preparation for Analysis:

-

Carefully withdraw an aliquot of the clear supernatant using a calibrated pipette.

-

Immediately filter the aliquot through a syringe filter (0.22 µm) into a clean vial to remove any remaining solid particles.

-

Perform an accurate serial dilution of the filtered supernatant with methanol to bring the concentration within the calibration range of the analytical method.

-

-

Quantification by HPLC:

-

Develop and validate an HPLC method for the quantification of this compound. A suggested starting point for method development is:

-

Column: C18, 4.6 x 150 mm, 5 µm

-

Mobile Phase: A mixture of acetonitrile and a suitable buffer (e.g., phosphate buffer at a slightly acidic pH)

-

Detection: UV at a wavelength of maximum absorbance (to be determined by UV scan)

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 10 µL

-

-

Prepare a series of calibration standards of known concentrations.

-

Analyze the diluted samples and the calibration standards by HPLC.

-

Construct a calibration curve by plotting the peak area against the concentration of the standards.

-

Determine the concentration of the diluted sample from the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the solubility using the following formula: Solubility (mg/mL) = (Concentration from HPLC in mg/mL) x (Dilution Factor)

-

Factors Influencing Solubility

Several factors can influence the solubility of this compound in methanol:

-

Temperature: For most solids dissolving in liquids, the dissolution process is endothermic, meaning solubility increases with temperature. However, this should be confirmed experimentally.

-

Purity of Solute and Solvent: Impurities in either the solute or the solvent can alter the solubility.

-

pH: While not directly applicable to a non-aqueous solvent like methanol, any residual water and its pH could potentially influence the equilibrium.

-

Polymorphism: Different crystalline forms (polymorphs) of the solute can exhibit different solubilities.

Conclusion

While qualitative data confirms the solubility of this compound in methanol, this guide provides a robust framework for the quantitative determination of this critical parameter. The detailed experimental protocol, grounded in the principles of isothermal equilibrium, empowers researchers to generate reliable and reproducible solubility data. Such data is indispensable for the efficient design and optimization of synthetic and formulation processes in the pharmaceutical industry.

References

-

MCB Books. Methanol Solvent Properties | Specification | Applications | Uses. [Link]

-

Methanol Solvent Properties. [Link]

-

Cetiner Engineering. PHYSICAL PROPERTIES OF METHANOL. [Link]

-

Nanyang Chemical. Methanol: Properties, Production, and Applications Guide. [Link]

-

Scribd. Factors Affecting Drug Solubility | PDF. [Link]

-

Journal of Chemical & Engineering Data. Solubility of NaCl, NaBr, and KCl in Water, Methanol, Ethanol, and Their Mixed Solvents. [Link]

-

Pharmaceutical Technology. Salt Selection in Drug Development. [Link]

-

Ascendia Pharmaceutical Solutions. 4 Factors Affecting Solubility of Drugs. [Link]

-

PharmaCompass.com. (2-chloroethyl)piperidine hydrochloride | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry. [Link]

-

PubMed. Precaution on use of hydrochloride salts in pharmaceutical formulation. [Link]

-

University of Glasgow Theses. Amine hydrochloride salts : a problem in polyurethane synthesis. [Link]

-

ChemBK. 1-(2-Chloroethyl)piperidine hydrochloride. [Link]

-

NCERT. testsforfunctionalgroups - inorganiccompounds. [Link]

Sources

- 1. This compound for synthesis 58878-37-8 [sigmaaldrich.com]

- 2. This compound | 58878-37-8 [sigmaaldrich.com]

- 3. fluorochem.co.uk [fluorochem.co.uk]

- 4. Piperidine | C5H11N | CID 8082 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. solubilityofthings.com [solubilityofthings.com]

- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 8. researchgate.net [researchgate.net]

- 9. fishersci.com [fishersci.com]

The Versatile Scaffold: A Guide to 2-(2-Chloroethyl)-1-methylpiperidine Hydrochloride and Its Derivatives in Modern Drug Discovery

An In-depth Technical Guide for Drug Discovery Professionals

Abstract

The 2-(2-chloroethyl)-1-methylpiperidine hydrochloride scaffold represents a fascinating and highly versatile starting point in the landscape of medicinal chemistry. As a derivative of the broader nitrogen mustard class of compounds, its inherent reactivity, primarily due to the chloroethyl group, has been harnessed and modulated to create a diverse array of therapeutic candidates. This guide provides an in-depth exploration of this core structure, from its fundamental chemical properties and synthesis to its multifaceted mechanisms of action and diverse applications in drug discovery. We will delve into its role in the development of anticancer, antipsychotic, and antitubercular agents, supported by detailed experimental protocols, structure-activity relationship analyses, and forward-looking perspectives for researchers, scientists, and drug development professionals.

Part 1: The Core Moiety: Understanding the 2-(2-Chloroethyl)-1-methylpiperidine Scaffold

Chemical Identity and Physicochemical Properties

At its core, this compound is a piperidine derivative characterized by a 2-chloroethyl substituent and a methyl group on the nitrogen atom.[1] This seemingly simple structure possesses a unique combination of features that make it a valuable pharmaceutical intermediate. The six-membered piperidine ring and the lipophilic methyl group contribute to its ability to penetrate biological membranes, a crucial property for any drug candidate.[1]

| Property | Value | Source |

| CAS Number | 58878-37-8 | [1][2][3][4][5] |

| Molecular Formula | C₈H₁₇Cl₂N | [1] |

| Molecular Weight | 198.14 g/mol | [2][4] |

| Appearance | Powder | |

| Melting Point | 133-137 °C | [2] |

| pH | 5.9 (20 °C in H₂O) |

A Legacy of Reactivity: The Nitrogen Mustard Connection

The defining feature of this scaffold is the 2-chloroethyl group, which firmly places it within the family of nitrogen mustards. Nitrogen mustards are a class of alkylating agents that have been a cornerstone of cancer chemotherapy for over six decades.[6][7][8] The therapeutic and cytotoxic effects of these compounds stem from the ability of the bis-chloroethyl group to undergo an intramolecular cyclization, forming a highly reactive aziridinium ion intermediate.[6][9][10] This electrophilic intermediate readily reacts with nucleophilic sites in biological macromolecules, most notably the N7 position of guanine in DNA.[9] This alkylation can lead to DNA strand cross-linking, abnormal base pairing, and ultimately, cell death, which is the basis of their anticancer activity.[6][10]

While 2-(2-chloroethyl)-1-methylpiperidine itself is not a bis-chloroethyl compound, it shares this fundamental reactive potential, making it a valuable building block for creating molecules that can covalently modify their biological targets.

A Privileged Scaffold in Drug Discovery

The utility of this compound in drug discovery is multifaceted:

-

Tunable Reactivity: The chloroethyl group provides a reactive handle that can be exploited for covalent drug design, but its reactivity can be modulated by modifications to the rest of the molecule.

-

Proven Biological Activity: As a derivative of thioridazine, it has known activity as a dopamine receptor antagonist, providing a validated starting point for neuropsychiatric drug development.[1]

-

Synthetic Tractability: The compound is readily synthesized and can be derivatized through various chemical reactions, allowing for the creation of large libraries of analogues for screening.[1]

-

Diverse Applications: Its derivatives have shown promise in a wide range of therapeutic areas, including oncology, psychiatry, and infectious diseases.[1]

Part 2: Synthesis and Derivatization Strategies

The creation of novel drug candidates from the 2-(2-chloroethyl)-1-methylpiperidine core relies on robust and versatile synthetic methodologies.

Foundational Synthesis of the Core Scaffold

The most common laboratory method for synthesizing this compound is a two-step process rooted in nucleophilic substitution.[1]

Step 1: Hydroxyethylation The synthesis begins with the reaction of 1-methylpiperidine with 2-chloroethanol or ethylene chlorohydrin, typically in the presence of an acid catalyst like hydrochloric acid.[1] This reaction forms the intermediate, 2-(2-hydroxyethyl)-1-methylpiperidine.

Step 2: Chlorination The hydroxyl group of the intermediate is then replaced with a chlorine atom. This is achieved through chlorination using a reagent such as thionyl chloride (SOCl₂) in an inert solvent like toluene. The reaction is typically heated to between 70–85°C.[1] Upon cooling, the desired this compound crystallizes and can be isolated. This method is reported to have a high yield, around 90%.[1]

Experimental Protocol: Synthesis of 2-(2-Chloroethyl)-1-methylpiperidine HCl

Materials:

-

1-methylpiperidine

-

Ethylene chlorohydrin

-

Hydrochloric acid (catalyst)

-

Thionyl chloride (SOCl₂)

-

Toluene (inert solvent)

-

Reaction flask with reflux condenser and magnetic stirrer

-

Heating mantle

-

Ice bath

Procedure:

-

Hydroxyethylation:

-

In a round-bottom flask, dissolve 1-methylpiperidine in a suitable solvent.

-

Add a catalytic amount of hydrochloric acid.

-

Slowly add ethylene chlorohydrin to the mixture while stirring.

-

Heat the reaction mixture to 50-60°C and maintain for several hours until the reaction is complete (monitored by TLC or GC).

-

Allow the mixture to cool to room temperature. The intermediate, 2-(2-hydroxyethyl)-1-methylpiperidine, can be isolated or used directly in the next step.

-

-

Chlorination:

-

To the crude 2-(2-hydroxyethyl)-1-methylpiperidine intermediate, add an inert solvent such as toluene.

-

Cool the mixture in an ice bath.

-

Slowly and carefully add thionyl chloride (SOCl₂) dropwise. This reaction is exothermic and releases HCl gas, so it must be performed in a well-ventilated fume hood.

-

After the addition is complete, remove the ice bath and heat the reaction mixture to 70-85°C for 2-3 hours.

-

Monitor the reaction for the disappearance of the starting material.

-

-

Isolation and Purification:

-

Once the reaction is complete, cool the mixture in an ice bath to induce crystallization of the hydrochloride salt.

-

Collect the solid product by filtration.

-

Wash the crystals with cold toluene or another suitable non-polar solvent to remove impurities.

-

Dry the product under vacuum to yield this compound.

-

Self-Validation: The identity and purity of the final product should be confirmed using analytical techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry, and melting point analysis.[2] The expected melting point is in the range of 133-137 °C.[2]

Key Derivatization Strategies

The core scaffold can be readily modified to explore structure-activity relationships. The primary sites for modification are the chloroethyl group and the piperidine ring.

-

Nucleophilic Substitution at the Chloroethyl Group: The chlorine atom is a good leaving group and can be displaced by a variety of nucleophiles. This is the most common strategy for creating derivatives.

-

Amines: Reaction with primary or secondary amines can introduce a wide range of functional groups, altering polarity, basicity, and potential hydrogen bonding interactions.

-

Thiols: Reaction with thiols can be used to introduce sulfur-containing moieties, which can be important for interacting with specific biological targets.

-

Phenols/Alkoxides: Reaction with phenoxides or alkoxides can generate ether linkages, leading to compounds with different lipophilicity and conformational properties.[11]

-

-

Modification of the Piperidine Ring: While more complex, modifications to the piperidine ring itself can be achieved, though often this is done by starting with a pre-functionalized piperidine precursor before the addition of the chloroethyl side chain.

Synthetic Workflow Visualization

Caption: General workflow for the synthesis and derivatization of 2-(2-chloroethyl)-1-methylpiperidine.

Part 3: Unraveling the Mechanisms of Action

The derivatives of 2-(2-chloroethyl)-1-methylpiperidine exert their biological effects through several distinct mechanisms, making this a truly pleiotropic scaffold.

Covalent Modification via Aziridinium Ion Formation

The hallmark of this scaffold's reactivity is its ability to act as an alkylating agent.[12] In a physiological environment (neutral or alkaline pH), the lone pair of electrons on the piperidine nitrogen performs an intramolecular nucleophilic attack, displacing the chloride ion.[9] This results in the formation of a strained, three-membered ring called an aziridinium cation.[6][9][10]

This aziridinium ion is highly electrophilic and unstable, making it susceptible to attack by biological nucleophiles such as the nitrogen and sulfur atoms found in proteins and the nitrogen atoms in the bases of DNA.[1][9] This covalent bond formation permanently modifies the structure and function of the target macromolecule, leading to effects like enzyme inhibition or disruption of DNA replication.[1]

Caption: Mechanism of covalent modification by 2-(2-chloroethyl)-1-methylpiperidine derivatives.

Neuroreceptor Modulation: Dopamine Receptor Antagonism

Many derivatives of this scaffold retain the pharmacophore necessary for interacting with G-protein coupled receptors, particularly dopamine receptors. This activity is inherited from thioridazine, a well-known antipsychotic. These compounds primarily act as antagonists at D2 and D4 dopamine receptors.[1] By blocking these receptors in the brain, they can modulate dopaminergic neurotransmission, which is a key strategy in the treatment of psychosis and schizophrenia.[1]

Enzyme Inhibition: A Case Study in Tuberculosis

Recent research has highlighted the potential of these derivatives as antitubercular agents.[1] Specifically, certain analogues have been shown to inhibit type II NADH dehydrogenase (NDH-2), an enzyme crucial for the energy metabolism of Mycobacterium tuberculosis.[1] By disrupting the bacterium's ability to produce energy, these compounds can effectively inhibit its growth. One study reported a minimum inhibitory concentration (MIC) of 1.50 µg/mL, demonstrating potent activity against this challenging pathogen.[1]

Part 4: Therapeutic Applications and Drug Discovery Successes

The versatility of the 2-(2-chloroethyl)-1-methylpiperidine scaffold has led to its exploration in a wide range of therapeutic areas.

Anticancer Drug Development

Leveraging its nitrogen mustard heritage, a primary focus for derivatives of this scaffold is oncology.[7][8] The goal of medicinal chemists in this area is to improve the therapeutic index of traditional nitrogen mustards. This involves designing derivatives that are either:

-

Targeted: By attaching the piperidine mustard moiety to a molecule that selectively binds to a tumor-specific receptor or protein, the alkylating payload can be delivered preferentially to cancer cells, sparing healthy tissue.

-

Prodrugs: Designing inactive prodrugs that are only converted to the active, cytotoxic form within the tumor microenvironment (e.g., under hypoxic conditions or by tumor-specific enzymes).[9]

Central Nervous System (CNS) Disorders

-

Antipsychotics: As discussed, the scaffold is a validated starting point for dopamine receptor antagonists for treating psychosis.[1] Research in this area focuses on fine-tuning the receptor selectivity profile to maximize efficacy while minimizing side effects like extrapyramidal symptoms.

-

Antidepressants and Anxiolytics: The piperidine motif is a common feature in many CNS-active drugs. By modifying the core structure, it's possible to design derivatives that act as dual serotonin and norepinephrine reuptake inhibitors (SNRIs).[11][13][14][15] These agents have shown promise in treating depression and anxiety.[11]

Anti-Infective Agents

The discovery of derivatives with potent activity against Mycobacterium tuberculosis has opened up a new and exciting avenue for this scaffold.[1] The rise of multidrug-resistant tuberculosis (MDR-TB) necessitates the development of new drugs with novel mechanisms of action. The inhibition of NDH-2 represents such a mechanism, making these compounds highly valuable candidates for further development.[1]

Part 5: Decoding the Structure-Activity Relationships (SAR)

Understanding how structural modifications impact biological activity is the cornerstone of rational drug design.[16] For 2-(2-chloroethyl)-1-methylpiperidine derivatives, several key SAR principles have emerged.

The Role of the Alkylating Group and Aromatic Moieties

Drawing from the broader knowledge of nitrogen mustards, we can infer key SAR principles:

-

Alkyl Chain Length: Lengthening the alkyl chain can sometimes increase cytotoxicity, but there is often an optimal length beyond which activity decreases.[6]

-

Aromatic Groups: The addition of aryl groups (like a phenyl ring) can increase activity. This is presumed to be because they can intercalate or form favorable interactions with DNA, improving the efficiency of the alkylation reaction.[6] For example, chlorambucil is more active than mechlorethamine due to the presence of a phenyl group.[6]

-

Electron-Donating Groups: The presence of electron-donating groups on an attached aromatic ring can increase the nucleophilicity of the nitrogen atom, potentially enhancing its reactivity and selectivity towards cancer cells.[6]

SAR for CNS Activity

For derivatives targeting CNS receptors, the SAR is more nuanced and depends on achieving a specific three-dimensional shape and pattern of intermolecular interactions to fit into the receptor's binding pocket.

-

Piperidine N-substituent: The methyl group on the piperidine nitrogen is often important for activity. In studies of other piperidine-based CNS agents, changing this group (e.g., to a proton or a larger alkyl group) can dramatically alter receptor affinity and selectivity.[17]

-

Stereochemistry: The presence of chiral centers can be critical. Different stereoisomers often exhibit vastly different affinities for their biological targets, allowing for the fine-tuning of activity and the reduction of off-target effects.[13]

SAR Visualization

Caption: Key structure-activity relationship (SAR) considerations for modifying the core scaffold.

Part 6: Essential Methodologies and Protocols

To advance a drug discovery program based on this scaffold, a set of robust and reproducible assays is essential.

Protocol: Dopamine D2 Receptor Binding Assay

This protocol describes a competitive radioligand binding assay to determine the affinity of test compounds for the human dopamine D2 receptor.

Materials:

-

HEK293 cells stably expressing the human dopamine D2 receptor.

-

Membrane preparation buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4).

-

Radioligand: [³H]-Spiperone or [³H]-Raclopride (a D2-selective antagonist).

-

Non-specific binding control: Haloperidol (10 µM).

-

Test compounds (derivatives) at various concentrations.

-

96-well plates, scintillation vials, liquid scintillation cocktail, and a scintillation counter.

-

Glass fiber filters (e.g., Whatman GF/B).

Procedure:

-

Membrane Preparation: Harvest the HEK293-D2 cells and homogenize them in ice-cold membrane preparation buffer. Centrifuge the homogenate, discard the supernatant, and resuspend the membrane pellet in fresh buffer. Repeat this wash step. Finally, resuspend the pellet in assay buffer and determine the protein concentration (e.g., using a Bradford assay).

-

Assay Setup: In a 96-well plate, set up the following in triplicate:

-

Total Binding: Cell membranes, radioligand (at a concentration near its Kd), and assay buffer.

-

Non-specific Binding: Cell membranes, radioligand, and a high concentration of haloperidol (10 µM).

-

Competitive Binding: Cell membranes, radioligand, and varying concentrations of the test compound.

-

-

Incubation: Incubate the plate at room temperature (e.g., 25°C) for 60-90 minutes to allow the binding to reach equilibrium.

-

Harvesting: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester to separate bound from free radioligand. Wash the filters quickly with ice-cold assay buffer.

-

Counting: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.

-

Data Analysis:

-

Calculate specific binding = Total binding - Non-specific binding.

-

Plot the percentage of specific binding against the log concentration of the test compound.

-

Fit the data to a one-site competition model using non-linear regression software (e.g., GraphPad Prism) to determine the IC₅₀ value.

-

Calculate the equilibrium dissociation constant (Ki) for the test compound using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-